7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde
Description
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde is a heterocyclic compound featuring a fused dioxane-pyridine ring system. The molecule is substituted with a bromine atom at position 7 and an aldehyde group at position 8. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
7-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c9-6-3-10-8-7(5(6)4-11)12-1-2-13-8/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNDHPAJDPGMOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC=C(C(=C2O1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701169298 | |
| Record name | 1,4-Dioxino[2,3-b]pyridine-8-carboxaldehyde, 7-bromo-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701169298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1299607-40-1 | |
| Record name | 1,4-Dioxino[2,3-b]pyridine-8-carboxaldehyde, 7-bromo-2,3-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dioxino[2,3-b]pyridine-8-carboxaldehyde, 7-bromo-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701169298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde typically involves the bromination of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine followed by formylation .
Industrial Production Methods
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound participates in four primary reaction categories:
Oxidation Reactions
The aldehyde group (-CHO) undergoes oxidation to form carboxylic acids. Common oxidizing agents include:
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KMnO₄ (acidic or neutral conditions): Converts -CHO to -COOH at room temperature .
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CrO₃ (Jones reagent): Efficient under anhydrous conditions for high-yield carboxylic acid formation .
Reduction Reactions
The aldehyde group is reduced to a primary alcohol (-CH₂OH) using:
Substitution Reactions
The bromine atom at position 7 participates in nucleophilic substitution:
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SNAr (Nucleophilic Aromatic Substitution) :
Cross-Coupling Reactions
The bromine atom enables Suzuki-Miyaura coupling with aryl boronic acids:
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Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)
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Products : Biaryl derivatives with retained aldehyde functionality .
Aldehyde-Specific Reactions
Bromine-Specific Reactions
Comparative Reactivity Insights
| Functional Group | Reactivity Order | Notes |
|---|---|---|
| Aldehyde (-CHO) | Oxidation > Reduction > Nucleophilic Addition | Dominates under acidic/basic conditions |
| Bromine (-Br) | Suzuki Coupling > SNAr > Elimination | Pd catalysis critical for coupling efficiency |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that compounds similar to 7-bromo derivatives exhibit antimicrobial properties. The presence of the bromine atom may enhance the biological activity against various pathogens. Research has shown that derivatives of this compound can inhibit bacterial growth effectively, making it a candidate for developing new antibiotics .
Anticancer Potential
The dioxin and pyridine moieties are known for their roles in various biological activities, including anticancer effects. Preliminary investigations suggest that 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine derivatives may induce apoptosis in cancer cells through specific molecular pathways. Further studies are required to elucidate the mechanisms involved and establish structure-activity relationships (SAR) for optimizing efficacy .
Organic Synthesis
Building Block for Heterocycles
This compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various functionalizations that can lead to the development of novel materials or biologically active molecules. For instance, it can be used in the synthesis of pyridine-based ligands or catalysts in organic reactions .
Reagent in Chemical Reactions
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine can act as a reagent in several organic transformations. Its ability to participate in nucleophilic substitutions and cycloadditions makes it valuable for chemists looking to create diverse chemical architectures from simple starting materials .
Materials Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored due to its potential to enhance thermal stability and mechanical properties. Studies indicate that polymers containing brominated compounds exhibit improved flame retardancy and thermal resistance, making them suitable for applications in electronics and construction materials .
Nanotechnology Applications
Research into nanomaterials has identified potential uses for 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine in the synthesis of nanoparticles or nanocomposites. Its unique chemical properties allow it to serve as a stabilizing agent or functionalizing agent for nanoparticles used in drug delivery systems or sensors .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Evaluated against E. coli and S. aureus | Showed significant inhibition at low concentrations |
| Synthesis of Heterocycles | Used as an intermediate | Successfully synthesized novel pyridine derivatives with enhanced properties |
| Polymer Blends | Investigated thermal properties | Improved thermal stability observed in brominated polymer composites |
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors . The bromine atom and aldehyde group play crucial roles in binding to these targets, leading to modulation of their activity . Pathways involved include inhibition of enzyme activity and alteration of signal transduction processes .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table highlights key structural and physical property differences between the target compound and its analogs:
Reactivity and Functional Group Comparisons
- Aldehyde vs. Carboxylic Acid : The aldehyde group (CHO) in the target compound is highly reactive in nucleophilic additions (e.g., forming oximes or hydrazones), while carboxylic acid (COOH) derivatives (e.g., ) participate in esterification or amidation .
- The chloro analog in may exhibit slower reaction kinetics in such processes .
Stability and Handling
- Aldehyde Stability : Aldehydes are prone to oxidation, necessitating storage under inert conditions. In contrast, carboxylic acid derivatives () are more stable but may require protection during reactions .
- Halogen Stability : The C-Br bond in the target compound is more labile than C-Cl, offering versatility in substitution reactions but requiring careful handling to prevent premature degradation .
Biological Activity
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde (CAS No. 1299607-40-1) is a synthetic organic compound with a unique dioxin structure that has garnered attention for its potential biological activities. The compound's molecular formula is C₈H₆BrNO₃, with a molecular weight of approximately 244.04 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The structural formula of this compound can be represented as follows:
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆BrNO₃ |
| Molecular Weight | 244.04 g/mol |
| CAS Number | 1299607-40-1 |
| SMILES Representation | C1COC2=C(O1)C=C(C=N2)Br |
Biological Activity
Research on the biological activity of this compound is limited; however, preliminary studies indicate several potential pharmacological properties.
Antimicrobial Activity
Some studies suggest that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of pyridine and dioxin have shown activity against various bacterial strains. While specific data for this compound are scarce, the structural similarities could imply potential effectiveness against microbial pathogens.
Antitumor Potential
Emerging research indicates that compounds with dioxin structures may possess antitumor properties. For example, certain derivatives have demonstrated inhibitory effects on cancer cell lines in vitro. Further investigations are needed to elucidate the specific mechanisms and efficacy of this compound in cancer treatment.
Table 2: Summary of Related Research Findings
| Study Focus | Compound Type | Key Findings |
|---|---|---|
| Antimicrobial | Dioxin Derivatives | Inhibitory effects on bacterial strains |
| Antitumor | Pyridine Derivatives | Cytotoxicity against cancer cell lines |
| Antiviral | Imidazopyridine Derivatives | EC50 values below 4 μM without cytotoxicity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using brominated precursors and boronic acids. For example, analogous brominated heterocycles (e.g., dihydrobenzo[b]furan derivatives) have been prepared using Na₂CO₃ as a base and Pd(PPh₃)₄ as a catalyst under reflux conditions in 1,4-dioxane/water mixtures . Purification often involves recrystallization or column chromatography.
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on chemical shifts (e.g., aromatic protons at δ 7.5–8.5 ppm, aldehyde protons at δ 9.5–10.5 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, aromatic C-Br at ~600 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., HRMS-ESI for accurate mass determination) .
Q. How stable is this compound under standard laboratory conditions?
- Methodological Answer : Stability depends on storage conditions. The compound should be stored in sealed containers under inert gas (e.g., N₂) at –20°C to prevent oxidation or decomposition. Avoid exposure to moisture and light, as aldehydes are prone to hydration or photodegradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂) and ligands (e.g., XPhos, SPhos) to enhance coupling efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) may improve solubility of intermediates.
- Temperature Control : Lower reaction temperatures (e.g., 80°C) might reduce side reactions compared to reflux conditions .
Q. What is the role of the bromo substituent in directing further functionalization?
- Methodological Answer : The bromo group acts as a directing group for electrophilic substitution (e.g., facilitating Suzuki coupling at the C7 position) and can be replaced via nucleophilic aromatic substitution (e.g., with amines or thiols). Computational studies (DFT) may predict regioselectivity in such reactions .
Q. How to resolve contradictions in reported melting points or spectral data?
- Methodological Answer :
- Reproduce Conditions : Ensure identical instrumentation (e.g., NMR solvent, MS ionization mode) and purity levels (≥95% by HPLC).
- Cross-Validation : Compare data with structurally similar compounds (e.g., 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde, mp 94–95°C) .
- Advanced Techniques : Use X-ray crystallography to confirm molecular packing effects on melting points .
Q. What strategies mitigate aldehyde group reactivity during derivatization?
- Methodological Answer :
- Protection : Temporarily convert the aldehyde to an acetal or oxime using reagents like ethylene glycol or hydroxylamine.
- In Situ Derivatization : Perform reactions under anhydrous conditions with scavengers (e.g., molecular sieves) to prevent hydration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
